molecular formula C11H16N2O2S B8419520 2-Methylsulfanyl-6-propyl-pyrimidine-4-carboxylic acid ethyl ester

2-Methylsulfanyl-6-propyl-pyrimidine-4-carboxylic acid ethyl ester

Cat. No. B8419520
M. Wt: 240.32 g/mol
InChI Key: ZGFJFGIJPUDKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299086B2

Procedure details

The title compound is obtained as a yellow solid (371 mg) in analogy to 6-ethyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid starting from 2-methylsulfanyl-6-propyl-pyrimidine-4-carboxylic acid ethyl ester; LC-MS: tR=0.65 min, [M+H]+=244.95.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]=[C:7]([S:9]([CH3:12])(=[O:11])=[O:10])[N:6]=[C:5]([C:13]([OH:15])=[O:14])[CH:4]=1)[CH3:2].[CH2:16](OC(C1C=C(CCC)N=C(SC)N=1)=O)C>>[CH3:12][S:9]([C:7]1[N:6]=[C:5]([C:13]([OH:15])=[O:14])[CH:4]=[C:3]([CH2:1][CH2:2][CH3:16])[N:8]=1)(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC(=C1)CCC)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=NC(=CC(=N1)C(=O)O)CCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 371 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.